
(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, also known as S-Boc-5-hydroxypentylamine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pentylamine and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Pharmacological Applications of Carbamates
Carbamate compounds, including various derivatives, are widely studied for their diverse pharmacological applications. They are often involved in the development of medications due to their inhibitory effects on certain enzymes, such as acetylcholinesterase, which can be beneficial in treating diseases like Alzheimer's and myasthenia gravis.
Diagnostic Uses and Radiological Enhancements
Carbamates, like Metoclopramide, have been identified to facilitate diagnostic procedures in gastro-intestinal diagnostics. They assist in radiological identification of lesions in the small intestine, facilitate duodenal intubation and small intestine biopsy, and ease emergency endoscopy in upper gastro-intestinal hemorrhage (Pinder et al., 2012).
Neuroprotective and Anticancer Properties
Some carbamate derivatives demonstrate neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These wide-ranging pharmacological actions make them potential candidates for developing alternative medicines (Zhang et al., 2015).
Application in Antimicrobial Therapy
Carbamate derivatives are also explored for their antimicrobial properties. The benzofuran scaffold, in particular, has shown promise in developing new antimicrobial agents to address the global issue of antibiotic resistance. These structures are found in natural products and have a range of biological and pharmacological applications (Hiremathad et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of carbamate derivatives, such as (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, are often enzymes or receptors in the body . The carbamate moiety in these compounds is designed to interact with these targets, modulating their activity
Mode of Action
Carbamates, including (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, interact with their targets through their carbamate moiety . This interaction often involves hydrogen bonding through the carbamate’s carboxyl group and backbone NH . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This can result in changes to the target’s activity, potentially leading to therapeutic effects .
Biochemical Pathways
Carbamates in general are known to affect various biochemical pathways . For instance, they can modulate inter- and intramolecular interactions with target enzymes or receptors .
Pharmacokinetics
Carbamates are known for their good chemical stability and capability to permeate cell membranes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .
Result of Action
Carbamates are known to modulate the activity of their targets, which can lead to various downstream effects .
Action Environment
The action of (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, like other carbamates, can be influenced by various environmental factors . For instance, the compound’s stability, efficacy, and action can be affected by factors such as pH, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-4-8-13(14(18)17(2)20-3)16-15(19)21-11-12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3,(H,16,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXIJCWVDGXTR-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

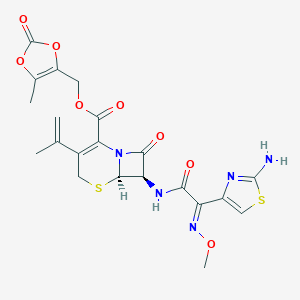
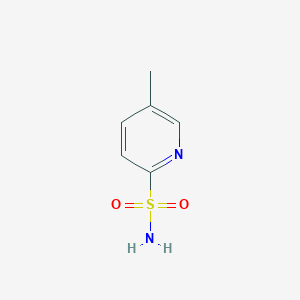


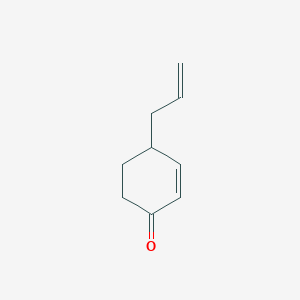

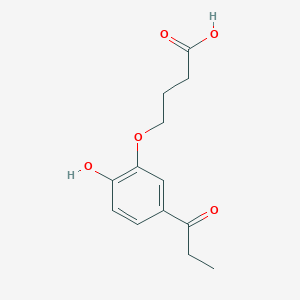
![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)
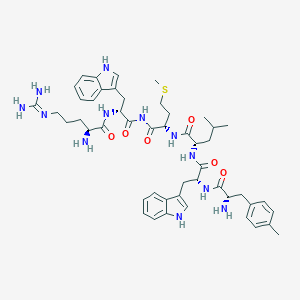
![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)



![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)